Kinase Inhibitory Potency of the Core Scaffold in a CDK7/9 Dual Inhibitor
While direct IC50 data for 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine itself is not widely reported in primary literature, the core N-pyridinylpyrimidin-2-amine scaffold, when optimized, yields potent kinase inhibitors. A closely related analog, Compound 9q (an optimized dual CDK7/9 inhibitor based on this scaffold), demonstrates the achievable potency. This provides a class-level inference benchmark for the scaffold's potential [1].
| Evidence Dimension | Inhibitory potency against CDK7 and CDK9 kinases |
|---|---|
| Target Compound Data | Scaffold (N-pyridinylpyrimidin-2-amine) optimized to Compound 9q |
| Comparator Or Baseline | Compound 9q (optimized derivative of the same scaffold) |
| Quantified Difference | Compound 9q inhibited CDK7 with IC50 = 55 nM and CDK9 with IC50 = 38 nM [1]. |
| Conditions | In vitro kinase inhibition assay; specific assay conditions detailed in the cited patent review [1]. |
Why This Matters
This quantifies the target compound's core scaffold as a privileged structure capable of achieving low-nanomolar potency against clinically relevant cancer targets, justifying its selection as a starting point for medicinal chemistry campaigns.
- [1] Kovalová, M., Baraka, J. P., Mik, V., Jorda, R., Luo, L., Shao, H., & Kryštof, V. (2023). A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018–2022). Expert Opinion on Therapeutic Patents, 33(1), 67-87. https://doi.org/10.1080/13543776.2023.2195547 View Source
